molecular formula C15H21NO5S B431186 ETHYL 1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE

ETHYL 1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE

Cat. No.: B431186
M. Wt: 327.4g/mol
InChI Key: VEKOATLOLUSJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 3-position and a 4-methoxyphenylsulfonyl group at the 1-position. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE typically involves the reaction of piperidine derivatives with appropriate sulfonyl chlorides and esterification agents. One common method involves the reaction of 1-(4-methoxyphenylsulfonyl)piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ETHYL 1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

ETHYL 1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry for their biological activities.

    Pyrrole Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    Indole Derivatives: These compounds are widely studied for their antiviral, anti-inflammatory, and anticancer activities.

Uniqueness: ETHYL 1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenylsulfonyl group enhances its potential as a pharmacophore, making it a valuable compound for drug development.

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4g/mol

IUPAC Name

ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C15H21NO5S/c1-3-21-15(17)12-5-4-10-16(11-12)22(18,19)14-8-6-13(20-2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3

InChI Key

VEKOATLOLUSJGX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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